molecular formula C16H14ClN3O3 B11551086 N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3-chlorophenyl)-3-[(2Z)-2-(4-hydroxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11551086
M. Wt: 331.75 g/mol
InChI Key: GVWIMFWDUSYRJX-ZDLGFXPLSA-N
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Description

N-(3-Chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide is a complex organic compound with a molecular formula of C15H13ClN2O2. This compound is characterized by the presence of a chlorophenyl group, a hydroxyphenyl group, and a hydrazinecarbonyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then reacted with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

The reaction conditions generally involve:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Hydrazine derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the hydroxyphenyl and chlorophenyl groups allows for interactions with various biological molecules, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)acetamide
  • N-(4-hydroxyphenyl)acetamide
  • N-(3-chlorophenyl)-2-hydrazinecarbonylacetamide

Uniqueness

N-(3-chlorophenyl)-2-{N’-[(Z)-(4-hydroxyphenyl)methylidene]hydrazinecarbonyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and hydroxyphenyl groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-(4-hydroxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C16H14ClN3O3/c17-12-2-1-3-13(8-12)19-15(22)9-16(23)20-18-10-11-4-6-14(21)7-5-11/h1-8,10,21H,9H2,(H,19,22)(H,20,23)/b18-10-

InChI Key

GVWIMFWDUSYRJX-ZDLGFXPLSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)N/N=C\C2=CC=C(C=C2)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

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